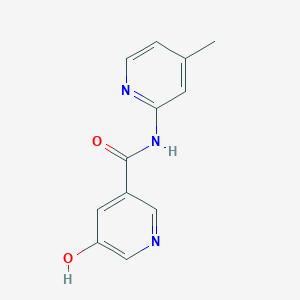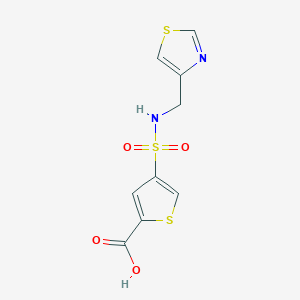![molecular formula C13H16ClN3S B7550132 4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)
4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline is a chemical compound that belongs to the family of aniline derivatives. It is commonly known as MTSEA or MTS-ethylammonium. This compound has been extensively studied for its potential use in scientific research and has shown promising results in various applications.
作用机制
MTSEA modifies proteins by reacting with cysteine residues through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSEA. This modification can alter the function of the protein by changing its conformation or activity.
Biochemical and Physiological Effects
MTSEA has been shown to have various biochemical and physiological effects on proteins. It can inhibit the activity of ion channels, enzymes, and receptors by modifying their function. It can also alter the conformation of proteins, which can affect their stability and interactions with other molecules.
实验室实验的优点和局限性
The use of MTSEA in scientific research has several advantages. It is a relatively simple and inexpensive method for modifying proteins. It can be used to study the function of specific cysteine residues in proteins. However, there are also limitations to its use. MTSEA can modify other amino acids in addition to cysteine, which can lead to nonspecific effects. It can also be difficult to control the extent of modification, which can affect the interpretation of results.
未来方向
There are several future directions for the use of MTSEA in scientific research. One potential application is in the study of protein-protein interactions. MTSEA can be used to selectively modify cysteine residues in one protein, which can affect its interaction with another protein. This can provide insights into the mechanisms of protein-protein interactions.
Another potential application is in the development of new drugs. MTSEA can be used to modify the activity of enzymes and receptors, which can lead to the discovery of new drug targets. It can also be used to modify the pharmacokinetics of drugs, which can improve their efficacy and safety.
Conclusion
In conclusion, 4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline is a chemical compound that has shown promising results in scientific research. Its ability to modify proteins has been used to study the structure and function of various proteins. While there are limitations to its use, there are also several future directions for its application in scientific research.
合成方法
The synthesis of 4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline involves the reaction of 4-chloro-3-nitroaniline with 2-[(methylthio)methyl]-1,3-thiazole-5-carboxaldehyde in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学研究应用
MTSEA has been widely used in scientific research for its ability to modify proteins and peptides. It can react with cysteine residues in proteins to form covalent bonds, which can alter the function of the protein. This property has been used to study the structure and function of various proteins, including ion channels, enzymes, and receptors.
属性
IUPAC Name |
4-chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-9-13(18-8-16-9)7-17(2)6-10-5-11(15)3-4-12(10)14/h3-5,8H,6-7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHXZQWGBRTYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)


